molecular formula C13H10FNO3 B2738826 1-(Benzyloxy)-2-fluoro-3-nitrobenzene CAS No. 2365418-52-4

1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Cat. No.: B2738826
CAS No.: 2365418-52-4
M. Wt: 247.225
InChI Key: PGUGKPZUAPCUOM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1-(benzyloxy)-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:

    Step 1: Synthesis of 1-(benzyloxy)-2-fluorobenzene by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Step 2: Nitration of 1-(benzyloxy)-2-fluorobenzene using a nitrating mixture to yield 1-(benzyloxy)-2-fluoro-3-nitrobenzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(Benzyloxy)-2-fluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(Benzyloxy)-2-fluoro-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(Benzyloxy)-2-fluoro-3-nitrobenzene, a compound with the chemical formula C13H10FNO3C_{13}H_{10}FNO_3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

This compound is characterized by the following structural features:

  • Fluorine Atom : Enhances lipophilicity and potentially alters biological activity.
  • Nitro Group : May contribute to its reactivity and biological interactions.
  • Benzyloxy Group : Provides stability and influences the compound's pharmacokinetics.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, antimicrobial compound, and modulator of nitric oxide synthase (NOS) activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.5Inhibition of cell cycle progression
A549 (Lung Cancer)18.0Activation of caspase pathways

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Inhibition of NOS Activity : It has been shown to modulate nitric oxide production, which is crucial in various physiological and pathological processes, including inflammation and cancer progression.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with DNA replication processes have been identified as key factors in its antimicrobial action.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy Against Multidrug-Resistant Strains : Research indicated that this compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option.

Properties

IUPAC Name

2-fluoro-1-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUGKPZUAPCUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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